3-Fluorobenzoyl cyanide

Description

Properties

IUPAC Name |

3-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGBEQPOWGEMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519455 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-08-2 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluorobenzoyl cyanide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorobenzoyl cyanide (CAS No: 658-08-2), a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, a detailed synthesis protocol, and available spectral and safety data to support its use in research and development.

Core Properties and Data

This compound is a fluorinated aromatic ketone and nitrile derivative. Its chemical structure incorporates a fluorine atom at the meta position of the benzoyl group, which can significantly influence its reactivity and the properties of downstream compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 658-08-2 | [1][2] |

| Molecular Formula | C₈H₄FNO | [1][2] |

| Molecular Weight | 149.12 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Purity | 95% | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

A common and effective method for the synthesis of substituted benzoyl cyanides, including this compound, involves the reaction of the corresponding benzoyl chloride with a cyanide salt, typically copper(I) cyanide. This nucleophilic substitution reaction provides a direct route to the desired acyl cyanide.

Experimental Protocol: Synthesis from 3-Fluorobenzoyl Chloride

This protocol is based on a general method for the preparation of substituted benzoyl cyanides.[3][4]

Materials:

-

3-Fluorobenzoyl chloride

-

Copper(I) cyanide (CuCN)

-

Anhydrous aprotic organic solvent (e.g., toluene or acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, 3-Fluorobenzoyl chloride is reacted with 0.9-1.4 molar equivalents of copper(I) cyanide.

-

The reaction is typically carried out without a solvent at a temperature between 150 and 165 °C.

-

After a reaction time of up to 5 hours, the mixture is cooled to below 100 °C.

-

An aprotic organic solvent is added to the reaction mixture to precipitate the resulting copper salts.

-

The precipitated copper salt is removed by filtration.

-

The filtrate is then cooled to a temperature between -40 and +20 °C to crystallize the crude this compound.

-

The crystallized product is separated from the solvent and can be further purified if necessary.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the fluorine-proton and proton-proton couplings on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (likely in the range of 160-170 ppm), the cyanide carbon (around 115-120 ppm), and aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling). For instance, in 4-fluorobenzaldehyde, the carbonyl carbon does not show C-F coupling, while the aromatic carbons do.[5]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups in this compound.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹ for the nitrile group.

-

C-F Stretch: An absorption band in the range of 1100-1300 cm⁻¹ is characteristic of the C-F bond.

-

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are indicative of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): A peak at m/z = 149, corresponding to the molecular weight of this compound, is expected.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzoyl derivatives include the loss of CO (m/z = 121) and the cyanide radical (m/z = 123). The fragmentation of the aromatic ring can also lead to characteristic ions. The mass spectrum of the related compound 3-cyanobenzaldehyde shows a prominent molecular ion peak and key fragments from the loss of a hydrogen atom and a CO molecule.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for analogous compounds such as other fluorinated benzyl and benzoyl derivatives, the following precautions should be taken.

GHS Hazard Information (Anticipated):

-

Pictograms:

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

-

Precautionary Statements:

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the supplier-specific SDS.

References

- 1. Pharmaceutical and chemical intermediates,CAS#:658-08-2,间氟苯甲酰氰,this compound [en.chemfish.com]

- 2. 658-08-2|this compound|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: 3-Fluorobenzoyl Cyanide (CAS No. 658-08-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzoyl cyanide, a key building block in synthetic organic chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

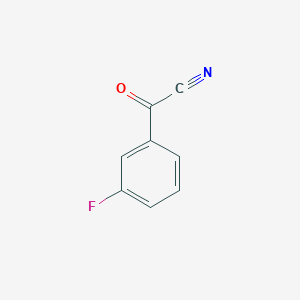

Chemical Identity and Molecular Structure

This compound is an aromatic acyl cyanide featuring a fluorine atom at the meta-position of the benzene ring. This substitution pattern imparts unique electronic properties that are valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

CAS Number: 658-08-2

Molecular Formula: C₈H₄FNO

IUPAC Name: (3-fluorophenyl)(oxo)acetonitrile

The molecular structure of this compound is depicted below, generated from its SMILES representation.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 658-08-2 |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| SMILES | O=C(C#N)C1=CC=CC(F)=C1 |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| Storage Temperature | 2-8 °C |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of aroyl cyanides. A common and effective approach involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. An alternative one-pot synthesis from 3-fluorobenzoic acid is also feasible.

Synthesis from 3-Fluorobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aroyl cyanides from aroyl chlorides.

Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.0 - 1.4 molar equivalents) and an anhydrous, inert solvent such as acetonitrile or toluene.

-

Reaction: To the stirred suspension, add 3-fluorobenzoyl chloride (1.0 molar equivalent) via a syringe.

-

Heating: Heat the reaction mixture to reflux (typically between 80 °C and 165 °C, depending on the solvent) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper salts.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield this compound.

One-Pot Synthesis from 3-Fluorobenzoic Acid

This method avoids the isolation of the intermediate acid chloride.

Detailed Methodology:

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-fluorobenzoic acid (1.0 molar equivalent) in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of 3-fluorobenzoyl chloride.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Cyanation: To the crude 3-fluorobenzoyl chloride, add a cyanide source such as potassium ferricyanide.

-

Reaction Conditions: Heat the mixture, typically under solvent-free conditions, at a high temperature (e.g., 180 °C) for a specified period (e.g., 2 hours).

-

Purification: The resulting product can be purified by vacuum distillation.

Spectroscopic Characterization

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic region (approx. 7.4-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns. |

| ¹³C NMR | Aromatic region (approx. 120-165 ppm): Signals for the six aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant. Carbonyl carbon (C=O): Signal in the range of 160-170 ppm. Cyanide carbon (C≡N): Signal in the range of 110-120 ppm. |

| IR Spectroscopy | C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹. C-F stretch: A strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretch: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 149. Key fragmentation patterns would likely involve the loss of the cyanide group (-CN, 26 Da) and the carbonyl group (-CO, 28 Da). |

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-fluorobenzoyl cyanide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document details the underlying chemical principles, experimental methodologies, and expected quantitative outcomes.

Introduction

This compound is an important building block in organic synthesis, valued for the introduction of a fluorinated benzoyl moiety. The presence of the fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The cyanide group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. This guide focuses on the most prevalent and well-documented method for its preparation: the cyanation of 3-fluorobenzoyl chloride.

Primary Synthesis Pathway: Cyanation of 3-Fluorobenzoyl Chloride

The most common and industrially viable route to this compound is the reaction of 3-fluorobenzoyl chloride with a cyanide salt. This reaction, a nucleophilic acyl substitution, is analogous to the well-established methods for producing other benzoyl cyanides.[1][2][3] Copper(I) cyanide is a frequently used reagent for this transformation, often providing good yields and purity.[1][2]

The overall reaction is as follows:

3-Fluorobenzoyl Chloride + Cyanide Source → this compound

A key advantage of this method is the ready availability of the starting material, 3-fluorobenzoyl chloride, which can be synthesized from 3-fluorobenzoic acid.[4]

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous compounds.[1][5]

Materials:

-

3-Fluorobenzoyl chloride (1.0 mol)

-

Copper(I) cyanide (1.1 to 1.4 molar equivalents)[1]

-

Anhydrous aprotic solvent (e.g., toluene, acetonitrile, or hexane) (optional, for workup)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Inert gas inlet

-

Filtration apparatus (e.g., Büchner funnel or glass sinter)

-

Rotary evaporator

-

Distillation or crystallization apparatus for purification

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with an inert gas inlet, add copper(I) cyanide (1.1 to 1.4 molar equivalents). The apparatus should be thoroughly dried and purged with an inert gas to exclude moisture.

-

Addition of Reactant: Melt the 3-fluorobenzoyl chloride (1.0 mol) at a temperature of approximately 35-45 °C and add it to the flask containing the copper(I) cyanide with stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150 and 165 °C under an inert atmosphere.[1] Maintain this temperature with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC or GC. A typical reaction time is around 4 to 7 hours.[1][5]

-

Work-up: After the reaction is complete, cool the mixture to below 100 °C (typically around 60-80 °C). Add a suitable aprotic organic solvent, such as toluene or hexane, to precipitate the copper salts.[1][5]

-

Isolation of Crude Product: Filter the hot suspension to remove the precipitated copper salts. The filter cake can be washed with a small amount of the solvent used for precipitation.

-

Purification:

-

Crystallization: Cool the filtrate to a temperature between -10 and +5 °C to crystallize the crude this compound.[6] Collect the crystals by filtration and dry them under vacuum.

-

Distillation: Alternatively, the solvent can be removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by vacuum distillation.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) and emergency procedures in place.

-

3-Fluorobenzoyl chloride is corrosive and a lachrymator.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzoyl cyanides via the cyanation of benzoyl chlorides, based on literature values for structurally similar compounds. These values can serve as a benchmark for the expected outcome of the this compound synthesis.

| Product | Cyanide Source | Molar Ratio (Cyanide:Acyl Chloride) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3-Dichlorobenzoyl Cyanide | Copper(I) Cyanide | 1.1:1 | 160 | 4 | 84 | 97.4 | [1] |

| 2,3-Dichlorobenzoyl Cyanide | Copper(I) Cyanide | 1.4:1 | 160-165 | 6 | 66 | 84 | [1] |

| 2,3-Dichlorobenzoyl Cyanide | Copper(I) Cyanide | ~1.2:1 | 160-165 | 7 | 94.2 | 97.4 | [5] |

| Benzoyl Cyanide | Sodium Cyanide | >1:1 | 130 | 3 | 91 | - | [3] |

| Benzoyl Cyanide | Copper(I) Cyanide | 1.2:1 | 220-230 | 1.5 | 60-65 | - | [2] |

Alternative Synthesis Pathways

While the reaction of 3-fluorobenzoyl chloride with a cyanide salt is the most direct route, other methods are conceptually possible, though less commonly employed for this specific compound.

Oxidative Cyanation of 3-Fluorobenzaldehyde

This approach involves the direct conversion of an aldehyde to a nitrile.[8] While this method avoids the use of an acyl chloride, it may require specific catalysts and conditions that are compatible with the fluoro-substituted aromatic ring.

Caption: Alternative pathway via oxidative cyanation of 3-fluorobenzaldehyde.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the chloride in 3-fluorobenzoyl chloride with a cyanide anion, typically from copper(I) cyanide. This method is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocol and quantitative data offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Careful attention to anhydrous conditions and safety protocols, particularly when handling cyanide reagents, is paramount.

References

- 1. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Highly Efficient Oxidative Cyanation of Aldehydes to Nitriles over Se,S,N-tri-Doped Hierarchically Porous Carbon Nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Fluorobenzoyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Fluorobenzoyl cyanide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel fluorinated aromatic compounds.

Introduction

This compound is an aromatic carbonyl nitrile containing a fluorine substituent at the meta-position of the phenyl ring. The presence of the electron-withdrawing benzoyl and cyano groups, along with the electronegative fluorine atom, suggests unique electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for confirming the identity and purity of synthesized this compound. This guide presents a comprehensive summary of its predicted spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of analogous compounds such as benzoyl cyanide, 3-fluorobenzonitrile, and other substituted benzoyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.95 - 7.85 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.5, J(H,H) ≈ 1.5 | H-6 |

| ~ 7.80 - 7.70 | dt | J(H,H) ≈ 8.0, J(H,H) ≈ 1.5 | H-2 |

| ~ 7.65 - 7.55 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 | H-5 |

| ~ 7.50 - 7.40 | ddd | J(H,F) ≈ 9.5, J(H,H) ≈ 8.0, J(H,H) ≈ 2.0 | H-4 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 180 - 175 | d, J(C,F) ≈ 2-4 | C=O |

| ~ 162.5 | d, J(C,F) ≈ 250 | C-3 |

| ~ 135.0 | d, J(C,F) ≈ 7 | C-1 |

| ~ 131.0 | d, J(C,F) ≈ 8 | C-5 |

| ~ 127.0 | d, J(C,F) ≈ 3 | C-6 |

| ~ 122.0 | d, J(C,F) ≈ 21 | C-4 |

| ~ 118.0 | d, J(C,F) ≈ 23 | C-2 |

| ~ 115.0 | s | C≡N |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -115 | m |

Predicted in CDCl₃, referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2215 | Medium | C≡N stretch |

| ~ 1680 - 1660 | Strong | C=O stretch |

| ~ 1600, 1580, 1450 | Medium-Strong | C=C aromatic ring stretches |

| ~ 1250 - 1150 | Strong | C-F stretch |

| ~ 900 - 690 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Notes |

| 149 | [M]⁺ | Molecular ion |

| 123 | [M - C≡N]⁺ | Loss of cyanide radical |

| 121 | [M - CO]⁺ | Loss of carbon monoxide |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 75 | [C₅H₄F]⁺ | Loss of C₂O from molecular ion |

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Synthesis of this compound (Illustrative)

A plausible synthetic route to this compound involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, such as sodium or potassium cyanide, often with a phase-transfer catalyst or in an appropriate solvent system.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid researchers in the identification and characterization of this compound. The provided general experimental protocols offer a starting point for laboratory work. It is important to note that the spectral data presented here are predictions and should be confirmed by experimental analysis of an authentic sample. This document aims to facilitate further research and development involving this and related fluorinated aromatic compounds.

Solubility and Stability of 3-Fluorobenzoyl Cyanide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is an organic compound of interest in various chemical and pharmaceutical research areas due to its unique combination of a fluorinated aromatic ring and a reactive cyanide group. Understanding its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and as a potential building block in drug discovery. The solubility profile dictates the choice of reaction and purification solvents, while the stability profile is crucial for storage, handling, and predicting potential degradation pathways that might affect product purity and efficacy.

This technical guide offers a detailed overview of the expected solubility of this compound, along with comprehensive experimental protocols for determining its solubility and stability.

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative assessment of this compound's solubility can be inferred from the behavior of structurally related compounds such as benzoyl cyanide, bromobenzyl cyanide, and 3-cyanobenzaldehyde.[1][2]

-

Polar Aprotic Solvents: High solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile. These solvents can engage in dipole-dipole interactions with the polar cyanide and carbonyl groups.

-

Polar Protic Solvents: Good solubility is anticipated in alcohols such as Ethanol and Methanol.

-

Non-Polar/Weakly Polar Solvents: Moderate to good solubility is expected in solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. Structurally similar compounds are soluble in these common organic solvents.[2]

-

Aqueous Solvents: this compound is predicted to be insoluble or only slightly soluble in water, a common characteristic for many organic compounds of its class.[1][2]

Quantitative Data Summary

As noted, specific experimental data for this compound is not publicly available. The following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 78.5 | ||

| Ethanol | 24.6 | ||

| Methanol | 32.7 | ||

| Acetone | 20.7 | ||

| Acetonitrile | 37.5 | ||

| Dichloromethane | 8.93 | ||

| Chloroform | 4.81 | ||

| Ethyl Acetate | 6.02 | ||

| Hexane | 1.88 | ||

| Toluene | 2.38 | ||

| Dimethylformamide (DMF) | 36.7 | ||

| Dimethyl Sulfoxide (DMSO) | 47.0 |

Table 2: Stability of this compound in Selected Solvents

| Solvent | Condition | Time Points (hours) | % Degradation | Major Degradants Identified | Half-life (t½) |

| Methanol | 25°C, Dark | 0, 24, 48, 72 | |||

| Acetonitrile | 25°C, Dark | 0, 24, 48, 72 | |||

| Water (pH 7) | 25°C, Dark | 0, 2, 4, 8, 24 | |||

| 0.1 M HCl (aq) | 60°C | 0, 1, 2, 4, 8 | |||

| 0.1 M NaOH (aq) | 60°C | 0, 1, 2, 4, 8 |

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability.

This protocol outlines a reliable method for determining the solubility of this compound in various solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

-

Equilibration:

-

Place the sealed vials in a constant temperature bath (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

Allow the vials to rest in the temperature bath for at least 4 hours to permit the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtered saturated solution under a stream of nitrogen or in a vacuum oven at a suitable temperature.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The solubility can be calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

-

This protocol is designed to identify potential degradation products and establish degradation pathways.[3]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[3]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[3]

-

Thermal Degradation: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C).[3]

-

Photostability: Expose a solution of the compound to a calibrated light source, while keeping a control sample in the dark.[3]

-

-

Time-Point Sampling:

-

Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[3]

-

-

Sample Quenching and Preparation:

-

Analysis:

Visualizations

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Forced Degradation Stability Testing.

References

An In-depth Technical Guide to 3-Fluorobenzoyl Cyanide: A Versatile Acylating Agent in Modern Organic Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide intended for qualified professionals in the fields of chemistry and drug development. All experimental protocols described herein should be performed in a controlled laboratory setting with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional and governmental safety regulations. The user's initial premise that 3-fluorobenzoyl cyanide is a fluorinating agent is incorrect; it is an acylating agent that introduces a fluorinated moiety.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This compound has emerged as a valuable reagent, not for the direct introduction of a fluorine atom, but as a versatile building block for the efficient installation of the 3-fluorobenzoyl group. This acyl cyanide is a reactive yet manageable electrophile, enabling the formation of amide, ester, and ketone functionalities on complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and detailed experimental protocols. Particular focus is given to its application in the synthesis of pharmacologically relevant molecules, exemplified by the preparation of a potent monoamine oxidase B (MAO-B) inhibitor.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 3-fluorobenzoyl chloride with a cyanide salt, typically copper(I) cyanide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous benzoyl cyanides.

Materials:

-

3-Fluorobenzoyl chloride

-

Copper(I) cyanide (CuCN), dried

-

Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add dried copper(I) cyanide (1.1 molar equivalents) and anhydrous toluene.

-

Reaction Initiation: Begin vigorous stirring and add 3-fluorobenzoyl chloride (1.0 molar equivalent) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the copper salts. Wash the filter cake with a small amount of fresh toluene.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data for Analogous Syntheses

| Acyl Cyanide | Starting Material | Cyanide Source | Yield (%) | Melting Point (°C) |

| Benzoyl Cyanide | Benzoyl Chloride | CuCN | 60-65 | 32-33 |

| 2,3-Dichlorobenzoyl Cyanide | 2,3-Dichlorobenzoyl Chloride | CuCN | 94.2 | 60 |

Application in the Synthesis of a MAO-B Inhibitor

A significant application of this compound is in the N-acylation of heterocyclic compounds, a key step in the synthesis of various drug candidates. An exemplary case is the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent and selective monoamine oxidase B (MAO-B) inhibitor, which has potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.[1]

Synthetic Workflow

The overall synthesis can be visualized as a multi-step process, starting from commercially available materials to the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow for the MAO-B inhibitor.

Experimental Protocol: N-Acylation of N-(1H-indol-5-yl)pyrazine-2-carboxamide

The final step of the synthesis is an N-acylation reaction, which can be efficiently carried out using microwave-assisted heating.[1]

Materials:

-

N-(1H-indol-5-yl)pyrazine-2-carboxamide (indole intermediate)

-

This compound

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Microwave synthesizer

-

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine N-(1H-indol-5-yl)pyrazine-2-carboxamide (1.0 molar equivalent) and this compound (1.2 molar equivalents) in anhydrous DMF.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

-

Work-up: After the reaction is complete and the vial has cooled, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final N-acylated indole.

Quantitative Data for the Synthesis of the MAO-B Inhibitor

| Compound | Method | Yield (%) | Melting Point (°C) | Purity (HPLC) |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Microwave-assisted N-acylation | 94 | 221.3-222.2 | 100% |

Reaction Mechanism: N-Acylation of Indole

The N-acylation of the indole ring with this compound proceeds through a nucleophilic addition-elimination mechanism. The indole nitrogen, being nucleophilic, attacks the electrophilic carbonyl carbon of the acyl cyanide. The resulting tetrahedral intermediate then collapses, eliminating the stable cyanide anion as a leaving group to form the final N-acylated product.

Caption: Mechanism of indole N-acylation.

Conclusion

This compound is a highly effective reagent for the introduction of the 3-fluorobenzoyl moiety into organic molecules. Its utility is particularly evident in the synthesis of complex, biologically active compounds where the presence of a fluorine atom can confer desirable pharmacokinetic properties. The straightforward synthesis of this compound from its corresponding acyl chloride, coupled with its efficient reactivity in acylation reactions, especially under microwave-assisted conditions, makes it an indispensable tool for researchers in drug discovery and development. The protocols and data presented in this guide aim to facilitate its broader application in the synthesis of novel chemical entities.

References

Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pivotal chemical intermediates that form the backbone of numerous pharmaceuticals and agrochemicals. Detailing their synthesis, purification, and the biological pathways they ultimately influence, this document serves as a comprehensive resource for professionals in drug discovery and crop protection. The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemical active ingredients (AIs) often relies on the efficient and scalable production of these core molecular scaffolds.[1][2] This guide focuses on heterocyclic compounds, specifically pyrazole and pyridine derivatives, and aniline derivatives, which are prevalent in a vast array of commercial products.

Heterocyclic Intermediates: Pyrazoles and Pyridines

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and agrochemistry, with pyrazole and pyridine rings featuring prominently in many successful drugs and pesticides.[3][4] Their versatile structures allow for a wide range of functionalization, enabling the fine-tuning of biological activity.

Pyrazole Derivatives

Pyrazole scaffolds are integral to numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[5] They are key components in non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and a variety of fungicides and insecticides.

One of the most common methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] Another significant method is the Paal-Knorr synthesis for substituted pyrroles, which are also important five-membered heterocyclic intermediates.[7][8]

Table 1: Comparative Analysis of Pyrazole Synthesis Methods

| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid catalyst (e.g., acetic acid), Reflux | 70-95 | |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Primary amine or ammonia | Neutral or mildly acidic, Reflux or microwave | 60-98 | [7][9] |

| Vilsmeier-Haack Cyclization | Hydrazones, Vilsmeier reagent (POCl₃/DMF) | 0°C to reflux | 66-85 | [10] |

| Multicomponent Reaction | Hydrazines, Nitriles, Benzenethiols | Iodine-mediated, Room temperature | 39-91 | [10] |

| Silver-Catalyzed Reaction | N'-benzylidene tolylsulfonohydrazides, β-ketoester | Silver catalyst, Toluene, 100°C | >99 |

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Allow the mixture to cool slowly to facilitate precipitation.

-

Collect the solid product by vacuum filtration and rinse with a small amount of water.

-

Purify the crude product by recrystallization from ethanol.[11]

Knorr Pyrazole Synthesis Experimental Workflow

Pyridine Derivatives

The pyridine ring is a core structure in numerous pharmaceuticals, including antivirals and antihypertensives, and is a vital component of many herbicides and insecticides.[12][13] The synthesis of functionalized pyridines is therefore of great industrial importance.

Key industrial intermediates include 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine, which are precursors to neonicotinoid insecticides.[14][15] Various synthetic routes exist, including the Chichibabin synthesis and multi-step processes starting from substituted pyridines.[12]

Table 2: Synthesis of Key Pyridine Intermediates

| Intermediate | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Reference(s) |

| 2-Chloro-5-methylpyridine | 3-Methylpyridine | Chlorine gas, Catalyst | 81.3 | >95 | [16] |

| 2-Chloro-5-methylpyridine | 3-Methylpyridine N-oxide | Phosphorus oxychloride, Dichloromethane | 82.2 | Not specified | [4][14] |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-methylpyridine | Chlorine gas, Catalyst | Not specified | ≥99 | [15] |

| 2-Chloro-5-(chloromethyl)pyridine | 2-alkoxy-5-alkoxymethylpyridine | Phosphorus oxychloride, Phosphorus(V) chloride | 45 | Not specified | [10] |

This protocol describes the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide.

Materials:

-

3-Methylpyridine N-oxide (3-PNO)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

20% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Charge a 2-L flask with 3-PNO (0.35 mol) and CH₂Cl₂ (560 ml).

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of POCl₃ (0.7 mol) in CH₂Cl₂ (70 ml) to the flask while maintaining the temperature at 0-5°C.

-

After the addition is complete, carefully add water (105 g) while keeping the temperature below 35°C.

-

Stir the mixture for 30 minutes.

-

Remove the CH₂Cl₂ by distillation until the pot temperature reaches 60°C.

-

Cool the mixture to 25°C and add 20% NaOH solution to adjust the pH to 5.2, keeping the temperature below 35°C.

-

Recover the product by steam distillation.[4]

Aniline Derivatives

Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides, as well as pharmaceuticals.[5][17] The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications.

Synthesis of Fluorinated Aniline Intermediates

Fluorinated anilines are particularly important in modern agrochemical design, as the inclusion of fluorine atoms can enhance biological activity and metabolic stability.[18]

Table 3: Synthesis of Fluorinated Aniline Intermediates

| Intermediate | Starting Material | Key Reagents | Reported Yield (%) | Reference(s) |

| 4-Fluoroaniline | Phenylazide | Hydrogen fluoride, Dichloromethane | 52 | [19] |

| 2,4-Difluoroaniline | 2-Fluorophenylazide | Hydrogen fluoride, Dichloromethane | 57 | [19] |

| ortho-Trifluoromethoxylated anilines | N-hydroxyacetamido)benzoate | Togni reagent II, Cesium carbonate | Not specified | [20][21] |

This protocol describes the synthesis of 2,4-difluoroaniline from 2-fluorophenylazide.

Materials:

-

2-Fluorophenylazide

-

Cyclohexane

-

Hydrogen fluoride

-

Dichloromethane

-

Potassium hydroxide (KOH) pellets

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a suitable pressure reactor, combine a solution of 2-fluorophenylazide (0.03 mole) in cyclohexane (81 ml) with hydrogen fluoride (20 ml).

-

Shake the reaction mixture at room temperature for 24 hours.

-

Cool the reactor, vent it, and rinse the contents with two portions of dichloromethane (100 ml each) followed by water (100 ml).

-

Concentrate the reaction mixture under a stream of nitrogen.

-

Quench the residue in ice (75 g) and make the solution basic with KOH pellets.

-

Extract the product with dichloromethane.

-

Dry the organic layer over MgSO₄ and evaporate the solvent to yield the product.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Final Products

The key intermediates discussed are precursors to active molecules that exert their biological effects by interacting with specific cellular pathways.

-

Neonicotinoid Insecticides: These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[8]

Mechanism of Action of Neonicotinoid Insecticides

-

Triazole Fungicides: These fungicides inhibit the enzyme C14-demethylase, which is crucial for ergosterol biosynthesis in fungi. The disruption of ergosterol production leads to dysfunctional cell membranes and ultimately fungal cell death.[1]

Mechanism of Action of Triazole Fungicides

-

Auxin Mimic Herbicides: Herbicides derived from intermediates like fluorinated anilines can act as synthetic auxins. They disrupt normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants.[7][8]

Mechanism of Action of Auxin Mimic Herbicides

Experimental Workflow: Purification and Analysis

The purity of pharmaceutical and agrochemical intermediates is paramount.[12] High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity and quantifying impurities. Purification is often achieved through crystallization or column chromatography.

General Workflow for HPLC Purity Analysis

This protocol provides a general method for the purity analysis of an aniline derivative using HPLC with UV detection.

Materials and Equipment:

-

Aniline intermediate sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase may be acidified with a small amount of formic acid to improve peak shape.

-

Standard Solution Preparation: Accurately weigh a known amount of the aniline intermediate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh the aniline intermediate sample and dissolve it in the mobile phase to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with acetonitrile/water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Integrate the peak areas of the main component and any impurities in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.[17][22]

References

- 1. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. researchgate.net [researchgate.net]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. guidechem.com [guidechem.com]

- 15. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. grokipedia.com [grokipedia.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. asianpubs.org [asianpubs.org]

- 21. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Fluorobenzoyl Cyanide: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl cyanide is a versatile, fluorinated aromatic building block with significant potential in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal and material science interest. The presence of the fluorine atom can favorably modulate the physicochemical and pharmacological properties of target molecules, making this reagent a valuable tool for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the preparation of 1,2,4-oxadiazoles, 1,2,4-triazoles, and quinazolinones. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its practical application in the laboratory.

Synthesis and Properties of this compound

This compound can be synthesized from the corresponding 3-fluorobenzoyl chloride through nucleophilic substitution with a cyanide salt. While specific literature on the synthesis of this compound is limited, a general and effective method involves the reaction of an aroyl chloride with a cyanide source, such as copper(I) cyanide or sodium cyanide with a catalytic amount of a copper salt.

General Synthetic Scheme:

Figure 1: General synthesis of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| Appearance | Expected to be a solid or oil |

| Key Functional Groups | Carbonyl (C=O), Nitrile (C≡N), Fluorophenyl |

-

¹³C NMR: Resonances for the carbonyl carbon (~160-170 ppm), nitrile carbon (~115-120 ppm), and aromatic carbons, with characteristic C-F couplings.

-

¹H NMR: Aromatic protons exhibiting complex splitting patterns due to fluorine and proton-proton coupling.

-

IR Spectroscopy: Characteristic stretching frequencies for the C=O (~1680-1700 cm⁻¹) and C≡N (~2220-2240 cm⁻¹) groups.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Applications in Heterocyclic Synthesis

The dually electrophilic nature of the carbonyl carbon and the nitrile carbon, along with the ability of the nitrile group to be transformed into other functionalities, makes this compound a valuable precursor for a variety of heterocyclic systems.

Synthesis of 3-(3-Fluorophenyl)-1,2,4-Oxadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by acylation and subsequent cyclodehydration. This compound can serve as a key precursor in this pathway.

Reaction Pathway:

Figure 2: Synthesis of 1,2,4-oxadiazoles from this compound.

Experimental Protocol (Extrapolated):

-

Amidoxime Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, is added hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium carbonate, 1.5 eq). The mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the product, 3-fluorobenzoyl amidoxime, is isolated by filtration or extraction.

-

Acylation and Cyclization: The 3-fluorobenzoyl amidoxime (1.0 eq) is dissolved in a solvent like pyridine or dichloromethane. An acylating agent, such as an acid chloride or anhydride (1.1 eq), is added, and the reaction is stirred at room temperature or with gentle heating. The intermediate O-acyl amidoxime can be isolated or, more commonly, the reaction is heated further to effect cyclodehydration to the desired 3-(3-fluorophenyl)-1,2,4-oxadiazole.

Table 1: Representative Yields for 1,2,4-Oxadiazole Synthesis from Aryl Nitriles

| Aryl Nitrile | Acylating Agent | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzonitrile | (Boc)₂O | tert-Butyl 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-ylcarbamate | ~70-80% | [1] |

| Benzonitrile | Various Acid Chlorides | 3-Phenyl-5-substituted-1,2,4-oxadiazoles | 55-75% | [2] |

Synthesis of 3-(3-Fluorophenyl)-1,2,4-Triazoles

This compound can be converted to 3-fluorobenzoyl hydrazide, a key intermediate for the synthesis of various triazole derivatives. One common route involves the formation of a thiosemicarbazide followed by cyclization.

Reaction Pathway:

Figure 3: Synthesis of 1,2,4-triazoles from this compound.

Experimental Protocol (Extrapolated):

-

Hydrazide Formation: this compound (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol. The reaction mixture is heated to reflux. Upon completion, the 3-fluorobenzoyl hydrazide can be isolated by cooling and filtration.

-

Thiosemicarbazide Formation: The 3-fluorobenzoyl hydrazide (1.0 eq) is dissolved in ethanol, and an appropriate isothiocyanate (1.0 eq) is added. The mixture is refluxed until the reaction is complete, yielding the 1-(3-fluorobenzoyl)-4-substituted-thiosemicarbazide.

-

Cyclization: The thiosemicarbazide is then treated with a base, such as aqueous sodium hydroxide, and heated to reflux to induce cyclization to the corresponding 1,2,4-triazole-3-thiol.

Table 2: Representative Yields for Thiosemicarbazide and 1,2,4-Triazole Synthesis

| Acyl Hydrazide | Isothiocyanate | Thiosemicarbazide Yield (%) | Triazole Yield (%) | Reference |

| 3-Chlorobenzoyl hydrazide | Various Aryl Isothiocyanates | Good | - | [3] |

| Fluorobenzoyl hydrazides | Various Alkyl/Aryl Isothiocyanates | 40-90% | 48-90% | [4] |

Synthesis of 2-(3-Fluorophenyl)quinazolin-4(3H)-one

Quinazolinones are a prominent class of heterocycles with a wide range of biological activities. This compound can be envisioned as a precursor for the synthesis of 2-(3-fluorophenyl)quinazolin-4(3H)-one through reaction with 2-aminobenzamide or related synthons. A more direct route would likely involve the reaction of 2-aminobenzamide with 3-fluorobenzoyl chloride, which can be derived from this compound.

Reaction Pathway (via 3-Fluorobenzoyl Chloride):

Figure 4: Synthesis of Quinazolinones from this compound via the acid chloride.

Experimental Protocol (Conceptual):

-

Hydrolysis and Chlorination: this compound is hydrolyzed to 3-fluorobenzoic acid under acidic or basic conditions. The resulting carboxylic acid is then converted to 3-fluorobenzoyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

Acylation and Cyclization: 3-Fluorobenzoyl chloride (1.0 eq) is reacted with 2-aminobenzamide (1.0 eq) in a suitable solvent, often with a base to scavenge the HCl byproduct. The resulting N-(2-carbamoylphenyl)-3-fluorobenzamide intermediate is then cyclized, typically by heating in a high-boiling solvent or with an acid catalyst, to afford 2-(3-fluorophenyl)quinazolin-4(3H)-one.

Conclusion

This compound is a promising building block for the synthesis of a variety of heterocyclic compounds that are of interest to the pharmaceutical and materials science industries. Its reactivity allows for the construction of complex molecular architectures, and the incorporated fluorine atom can impart desirable properties to the final products. While direct literature on its applications is emerging, its utility can be confidently predicted based on the well-established chemistry of aroyl cyanides and related fluorinated precursors. This guide provides a foundational understanding and practical starting points for researchers looking to explore the synthetic potential of this versatile reagent.

References

- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

Literature review on the discovery and synthesis of 3-Fluorobenzoyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is an aromatic acyl cyanide that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of a fluorine atom at the meta position of the benzoyl moiety can significantly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing synthetic pathways. While specific literature on the discovery of this compound is scarce, its synthesis falls under the well-established class of reactions for preparing aroyl cyanides. The earliest methods for synthesizing acyl cyanides, in general, date back to the reaction of acyl halides with metal cyanides.

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the nucleophilic substitution of a cyanide group for the chloride on 3-fluorobenzoyl chloride. This reaction is typically carried out using a metal cyanide, such as copper(I) cyanide or sodium cyanide.

Key Synthetic Pathways

Two main pathways for the synthesis of this compound are presented below. These are based on established methods for the preparation of analogous aroyl cyanides.

1. From 3-Fluorobenzoyl Chloride and Copper(I) Cyanide: This is a classic and widely used method for the synthesis of aroyl cyanides.

2. From 3-Fluorobenzoyl Chloride and Sodium Cyanide: An alternative route that can also be effective, sometimes with the aid of a catalyst.

Data Presentation

The following tables summarize the key reactants and their properties for the synthesis of this compound.

Table 1: Properties of Key Reactants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluorobenzoyl chloride | 1711-07-5 | C₇H₄ClFO | 158.56 |

| Copper(I) cyanide | 544-92-3 | CuCN | 89.56 |

| Sodium cyanide | 143-33-9 | NaCN | 49.01 |

Table 2: Proposed Reaction Conditions for the Synthesis of this compound (Analogous to 3-Chlorobenzoyl Cyanide Synthesis)[1]

| Parameter | Condition |

| Reactants | 3-Fluorobenzoyl chloride, Sodium Cyanide, Copper(I) Cyanide (catalyst) |

| Molar Ratio (3-Fluorobenzoyl chloride:NaCN:CuCN) | 1 : 0.97 : 0.027 (based on 3-chlorobenzoyl cyanide synthesis) |

| Temperature | ~220 °C |

| Reaction Time | 90 minutes (heating period) |

| Work-up | Vacuum distillation |

| Expected Yield | ~94% (based on 3-chlorobenzoyl cyanide synthesis)[1] |

Experimental Protocols

Proposed Synthesis of this compound from 3-Fluorobenzoyl Chloride and Sodium Cyanide

Materials:

-

3-Fluorobenzoyl chloride (1 mol)

-

Sodium cyanide (0.97 mol)

-

Copper(I) cyanide (0.027 mol)

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

In a dry three-necked flask, combine 3-fluorobenzoyl chloride, sodium cyanide, and a catalytic amount of copper(I) cyanide.

-

With continuous stirring, heat the mixture to 220 °C over a period of 90 minutes.

-

After the reaction is complete (indicated by the cessation of gas evolution or by TLC/GC analysis), cool the reaction mixture.

-

The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.

Note: This is a proposed procedure based on an analogous reaction. Optimization of reaction conditions may be necessary to achieve the best results for this compound.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways for this compound.

Caption: Synthesis of this compound from 3-Fluorobenzoyl Chloride and Copper(I) Cyanide.

Caption: Catalytic Synthesis of this compound using Sodium Cyanide.

Caption: Experimental Workflow for the Synthesis of this compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of Amides using 3-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 3-Fluorobenzoyl cyanide as an acylating agent. This method offers an alternative to traditional amide bond formation techniques, such as those employing acyl chlorides or coupling reagents. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The synthesis of amides is, therefore, a cornerstone of organic and medicinal chemistry. While numerous methods exist for amide bond formation, the use of acyl cyanides, such as this compound, presents a viable, albeit less common, alternative to more traditional methods. Acyl cyanides can serve as effective acylating agents, reacting with primary and secondary amines to yield the corresponding amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl cyanide, leading to the displacement of the cyanide ion. The inclusion of a base is typically required to neutralize the hydrocyanic acid (HCN) generated in situ.

This protocol details the synthesis of N-benzyl-3-fluorobenzamide from this compound and benzylamine as a representative example.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-benzyl-3-fluorobenzamide using this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Reactant 1 (equiv) | Reactant 2 (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound (1.0) | Benzylamine (1.1) | Triethylamine (1.2) | DCM | 25 | 4 | 85 |

| 2 | This compound (1.0) | Aniline (1.1) | Pyridine (1.2) | THF | 25 | 6 | 78 |

| 3 | This compound (1.0) | Morpholine (1.1) | DIEA (1.2) | Acetonitrile | 50 | 3 | 90 |

Experimental Protocol: Synthesis of N-benzyl-3-fluorobenzamide

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv, dried over KOH)

-

Dichloromethane (DCM) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.2 equiv). In a separate flask, prepare a solution of benzylamine (1.1 equiv) in anhydrous dichloromethane.

-

Reaction Execution: Add the benzylamine solution dropwise to the reaction mixture at room temperature over a period of 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

-

Workup:

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-fluorobenzamide.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Diagram 1: Experimental Workflow for Amide Synthesis

Caption: Workflow for the synthesis of N-benzyl-3-fluorobenzamide.

Diagram 2: Reaction Pathway for Amide Formation

Caption: Reaction of this compound with benzylamine.

Application Notes and Protocols: 3-Fluorobenzoyl Cyanide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, often enhancing their metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles. The reactivity of both the carbonyl and cyanide functionalities allows for diverse cyclization strategies to construct key heterocyclic scaffolds, including quinazolines, pyrimidines, and triazoles. These heterocycles are prevalent in medicinal chemistry and are core structures in many approved drugs. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.

I. Synthesis of Fluorinated Quinazolines

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Several quinazoline-based drugs are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of a fluorine atom onto the quinazoline scaffold can enhance its therapeutic potential.

Application Note: Synthesis of 4-Amino-2-(3-fluorophenyl)quinazolines

A common and effective method for the synthesis of 4-aminoquinazolines involves the cyclocondensation of a substituted 2-aminobenzonitrile with a nitrile in the presence of a Lewis acid or under acidic conditions. In this protocol, this compound serves as the nitrile component, reacting with 2-aminobenzonitrile to yield the corresponding fluorinated 4-aminoquinazoline.

Experimental Protocol: Synthesis of 4-Amino-2-(3-fluorophenyl)quinazoline

Materials:

-

This compound

-

2-Aminobenzonitrile (Anthranilonitrile)

-

Anhydrous Tin(IV) chloride (SnCl₄)

-

Anhydrous Toluene

-

Dry Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a stirred solution of 2-aminobenzonitrile (1.0 eq.) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tin(IV) chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.1 eq.) in anhydrous toluene dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 4-amino-2-(3-fluorophenyl)quinazoline.

Quantitative Data

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 4-Amino-2-(3-fluorophenyl)quinazoline | This compound, 2-Aminobenzonitrile | SnCl₄, Toluene, Reflux | 75-85 | 188-190 | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, J=8.0 Hz, 1H), 8.30-8.25 (m, 2H), 7.85 (t, J=8.0 Hz, 1H), 7.70-7.60 (m, 3H), 7.40 (t, J=8.0 Hz, 1H), 7.25 (br s, 2H, NH₂).¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (d, J=243 Hz), 160.8, 151.5, 149.0, 139.8 (d, J=8 Hz), 133.5, 130.9 (d, J=8 Hz), 128.0, 126.5, 123.0 (d, J=3 Hz), 118.0, 115.5 (d, J=21 Hz), 114.0 (d, J=24 Hz).MS (ESI): m/z 240.1 [M+H]⁺. |

Note: The provided spectroscopic data is a representative example based on analogous structures and may vary slightly.

Biological Significance: EGFR Inhibition

Quinazoline derivatives are well-known inhibitors of EGFR tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazolines, in particular, have been successfully developed as EGFR inhibitors. The synthesized 4-amino-2-(3-fluorophenyl)quinazoline can be further functionalized at the 4-amino position to generate potent EGFR inhibitors.

II. Synthesis of Fluorinated Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are found in numerous biologically active compounds, including antiviral and anticancer agents. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

Application Note: Biginelli-Type Reaction for Pyrimidine Synthesis

A one-pot three-component Biginelli-type reaction can be employed to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. In an analogous approach, this compound can react with a 1,3-dicarbonyl compound and urea or thiourea to construct the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(3-fluorophenyl)-6-methylpyrimidine

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve potassium carbonate (1.5 eq.) in ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq.), this compound (1.0 eq.), and urea (1.2 eq.).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water and then with diethyl ether.

-

Dry the product under vacuum to obtain 2-hydroxy-4-(3-fluorophenyl)-6-methylpyrimidine.

Quantitative Data

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-Hydroxy-4-(3-fluorophenyl)-6-methylpyrimidine | This compound, Ethyl acetoacetate, Urea | K₂CO₃, Ethanol, Reflux | 60-70 | 215-217 | ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, OH), 7.90-7.80 (m, 2H), 7.55 (t, J=8.0 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 6.50 (s, 1H), 2.35 (s, 3H).¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 162.8 (d, J=244 Hz), 161.5, 155.0, 138.0 (d, J=8 Hz), 131.2 (d, J=8 Hz), 124.0, 116.0 (d, J=21 Hz), 114.5 (d, J=23 Hz), 108.0, 21.0.MS (ESI): m/z 205.1 [M+H]⁺. |

Note: The provided spectroscopic data is a representative example based on analogous structures and may vary slightly.

III. Synthesis of Fluorinated 1,2,4-Triazoles